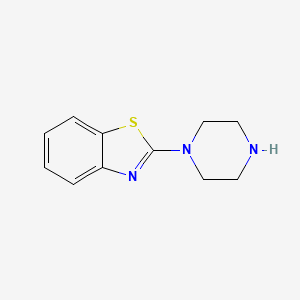

2-Piperazin-1-yl-benzothiazole

概要

説明

2-Piperazin-1-yl-benzothiazole is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2-Piperazin-1-yl-benzothiazole, also known as 2-piperazin-1-yl-1,3-benzothiazole, has been found to exhibit a wide range of biological activities. It has been reported to have antibacterial activity , with a good activity against Bacillus subtilis and Staphylococcus aureus . It has also been found to have anti-tubercular activity .

Mode of Action

It is known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . In addition, molecular docking studies have shown that certain compounds can bind to both the CAS and PAS site, giving a mixed type of inhibition .

Biochemical Pathways

It is known that its derivatives can inhibit the activity of cyclooxygenase-1 (cox-1), an enzyme involved in the inflammatory response .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

The result of the action of this compound can vary depending on the specific derivative and its target. For example, some derivatives have been found to have antibacterial activity , while others have been found to have anti-tubercular activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a study found that the corrosion inhibition potential of this compound for mild steel in 1.0 M hydrochloric acid was influenced by the inhibitor concentration, immersion times, and temperature .

生化学分析

Biochemical Properties

2-Piperazin-1-yl-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are significant because they influence neurotransmitter pathways, which are essential for regulating mood, cognition, and behavior. Additionally, this compound exhibits antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to exert cytotoxic effects on cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis, a process of programmed cell death, which is crucial for eliminating cancerous cells. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment and promoting anti-cancer activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of these biomolecules. For instance, its interaction with dopamine and serotonin receptors results in the inhibition of neurotransmitter signaling, which can have therapeutic implications for psychiatric disorders . Additionally, this compound has been shown to inhibit bacterial enzymes, thereby disrupting bacterial metabolic processes and leading to antibacterial effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various conditions, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and behavioral changes. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that convert it into active or inactive metabolites, which can influence its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to accumulate in certain tissues, where it exerts its biological effects . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic applications and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent biological effects .

生物活性

2-Piperazin-1-yl-benzothiazole is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

- Anticancer Properties : Various studies have demonstrated that benzothiazole derivatives, especially those containing piperazine moieties, possess significant anticancer activity against multiple cancer cell lines.

- Antimicrobial Effects : The compound shows promise as an antimicrobial agent against various bacterial strains.

- Metabolic Regulation : Some derivatives serve as potent agonists for peroxisome proliferator-activated receptors (PPAR), which are crucial in managing metabolic syndromes.

Anticancer Activity

Research indicates that this compound and its derivatives can induce apoptosis in cancer cells through various mechanisms. A study reported that certain benzothiazole derivatives exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values ranging from 0.24 to 0.92 µM .

Case Study: Antiproliferative Activity

A specific derivative demonstrated notable antiproliferative effects with a CC50 value of approximately 8 µM against the DU-145 prostate cancer cell line. This suggests that modifications in the structure of the benzothiazole scaffold can significantly enhance its anticancer properties .

| Cell Line | CC50 (µM) | Activity |

|---|---|---|

| DU-145 | 8 ± 3 | Antiproliferative |

| MCF-7 | 9.2 | Anticancer |

| HCT116 | 7.9 | Anticancer |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and MRSA. The mechanism involves the compound's ability to penetrate microbial cells, disrupting their function .

The antimicrobial activity is attributed to the compound's structural features that enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

PPAR Agonist Activity

Recent studies have identified certain derivatives of this compound as selective PPARδ agonists. For example, one derivative exhibited an EC50 value of 4.1 nM for hPPARδ, demonstrating a significant upregulation of high-density lipoprotein cholesterol levels in vivo . This highlights the compound's potential in treating metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the benzothiazole and piperazine structures affect biological activity. For instance:

- Hydrophobic Interactions : Enhancing hydrophobic interactions within the binding site has been shown to improve agonist efficacy for PPARδ.

- Substituent Effects : The introduction of various substituents on the benzothiazole ring can either enhance or diminish anticancer activity depending on their electronic and steric properties .

科学的研究の応用

Pharmaceutical Development

Anti-Cancer Potential

Research has indicated that 2-Piperazin-1-yl-benzothiazole exhibits promising anti-cancer properties. A study synthesized a series of benzothiazole-piperazine conjugates, which were screened for antiproliferative activity against multiple cancer cell lines, including MCF7 and HCT116. Many of these compounds demonstrated moderate to potent activity, suggesting a potential pathway for developing new cancer therapies .

Neuropharmacology

The compound is also being explored for its effects on the central nervous system. It has been evaluated as a potential dual-acting antidepressant targeting serotonin receptors. Modifications of the piperazine ring have shown varying affinities for these receptors, indicating that structural changes can enhance therapeutic efficacy against conditions like anxiety and depression .

Antimicrobial Applications

Given the rise of antibiotic resistance, this compound is being investigated as a candidate for new antimicrobial agents. Its chemical properties make it suitable for formulating compounds that can effectively combat resistant bacterial strains .

Material Science

In materials science, this compound is utilized in the synthesis of advanced polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental degradation, making it valuable in developing long-lasting products .

Biochemical Research

The compound serves as a tool in various biochemical assays aimed at understanding biological pathways. This application aids researchers in identifying new therapeutic targets and mechanisms of action for various diseases .

Case Study 1: Anticancer Activity

A library of benzothiazole-piperazine derivatives was synthesized and screened against several human cancer cell lines. The study established structure-activity relationships, revealing that certain modifications significantly increased antiproliferative activity. For instance, compounds with specific heterocyclic scaffolds showed enhanced potency compared to standard drugs .

Case Study 2: Neuropharmacological Insights

In an investigation of dual-acting agents for depression, researchers found that modifications to the piperazine ring could lead to improved binding affinities at serotonin receptors. This study highlighted the importance of structural optimization in enhancing therapeutic effects .

Case Study 3: Antimicrobial Efficacy

Recent studies have focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. These compounds demonstrated significant antibacterial activity, suggesting their potential role in developing new treatments for infections caused by resistant pathogens .

化学反応の分析

Nucleophilic Substitution

The most common synthesis involves replacing the chlorine atom in 2-chlorobenzothiazole with piperazine via nucleophilic substitution.

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperazine | 2-Propanol | NaHCO₃, 80°C, 12h | 75% | |

| Piperazine | DMF | K₂CO₃, 100°C, 8h | 85% |

Oxidation Reactions

Oxidation of the thiazole sulfur yields sulfoxides or sulfones.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ | CH₃CN, 25°C, 4h | Benzothiazole sulfoxide | |

| m-CPBA | CH₂Cl₂, 0°C, 2h | Benzothiazole sulfone |

Substitution on Piperazine

The secondary amines in piperazine undergo alkylation or acylation.

Knoevenagel Condensation

Reaction with aldehydes forms conjugated derivatives.

| Aldehyde | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | Piperidine | Ethanol, 80°C, 6h | Thiophene-benzothiazole conjugate |

Schiff Base Formation

Condensation with aldehydes/ketones produces imine derivatives.

| Aldehyde/Ketone | Conditions | Product | Antimicrobial Activity | Reference |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | EtOH, reflux, 4h | Thiophene-Schiff base | MIC: 8–12 μM vs. E. coli |

Antimicrobial Activity

| Compound | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| Piperazine-benzothiazole | Staphylococcus aureus | 12 | |

| Thiophene-Schiff base | E. coli | 8 |

Anticancer Potential

Triazole hybrids show moderate to potent activity against MCF7 and HCT116 cell lines (IC₅₀: 10–30 μM) .

特性

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQMZXMBCQNMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343772 | |

| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-83-0 | |

| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55745-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 2-(piperazin-1-yl)benzothiazole and its derivatives?

A1: Research indicates that 2-(piperazin-1-yl)benzothiazole and its derivatives exhibit antagonistic activity against the histamine H3 receptor. [, , ] This suggests potential applications in treating conditions where modulating histamine levels in the brain could be beneficial.

Q2: How does the structure of these compounds relate to their histamine H3 receptor antagonistic activity?

A2: While specific structure-activity relationship (SAR) studies weren't detailed in the provided abstracts, the research highlights that substitutions on the piperazine ring at the 3 and/or 4 positions are possible without necessarily eliminating the histamine H3 antagonistic activity. [, ] Further research is needed to elucidate the precise impact of different substituents on potency, selectivity, and other pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。